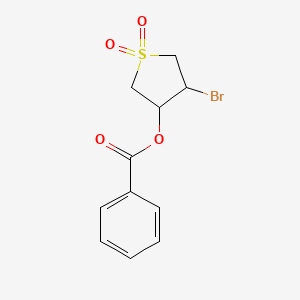
MFCD00718279
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “MFCD00718279” is a chemical substance with unique properties and applications It is essential in various scientific fields due to its distinctive chemical structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD00718279” involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the reaction rate and yield. The exact details of the synthetic route can vary depending on the desired purity and application of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and yield. Industrial production methods also incorporate purification steps, such as crystallization and distillation, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: “MFCD00718279” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds. The specific products are characterized using analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
“MFCD00718279” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, “this compound” is investigated for its therapeutic potential in treating specific diseases. Industrially, the compound is utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of “MFCD00718279” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds: Several compounds share structural similarities with “MFCD00718279,” including those with similar functional groups and reactivity. Examples of similar compounds include “MFCD00718280” and “MFCD00718281,” which have comparable chemical properties and applications.
Uniqueness: What sets “this compound” apart from similar compounds is its unique combination of functional groups and reactivity profile. This uniqueness allows it to participate in specific reactions and applications that other compounds may not be suitable for. Additionally, the compound’s stability and ease of synthesis make it a valuable tool in various scientific and industrial contexts.
特性
IUPAC Name |
(4-bromo-1,1-dioxothiolan-3-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4S/c12-9-6-17(14,15)7-10(9)16-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBPUCHQXODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-butoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B7738191.png)
![(E)-N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide](/img/structure/B7738199.png)
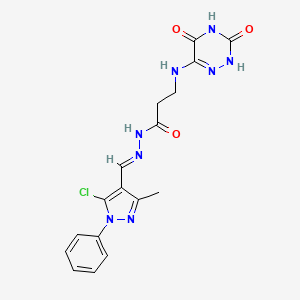
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B7738210.png)
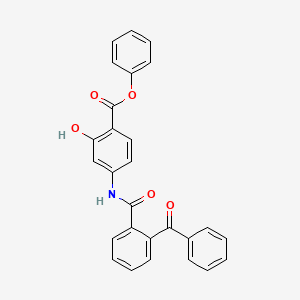
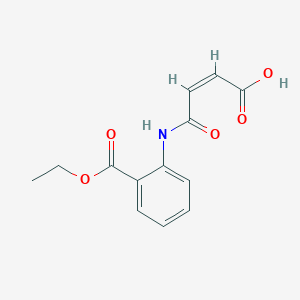
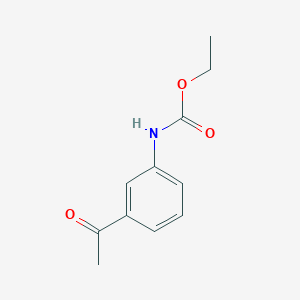
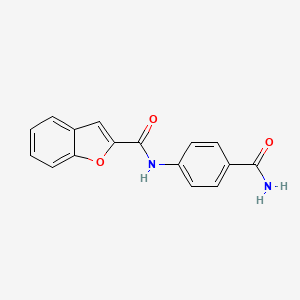
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7738231.png)
![2-[[(E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7738257.png)
![2-[6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B7738264.png)
![1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B7738271.png)
![Ethyl 2-[(dichloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7738277.png)
![3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one;hydrochloride](/img/structure/B7738280.png)
